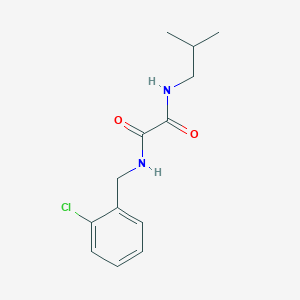
N-(2-chlorobenzyl)-N'-isobutylethanediamide
Descripción general
Descripción
N-(2-chlorobenzyl)-N'-isobutylethanediamide, also known as Clonidine, is a medication used for the treatment of high blood pressure, attention deficit hyperactivity disorder (ADHD), anxiety, and withdrawal symptoms from alcohol and opioids. Clonidine is a sympatholytic medication that works by reducing the activity of the sympathetic nervous system. In recent years, Clonidine has gained attention in scientific research for its potential use in various fields.
Mecanismo De Acción
N-(2-chlorobenzyl)-N'-isobutylethanediamide works by binding to alpha-2 adrenergic receptors in the brain and peripheral nervous system. This binding reduces the release of norepinephrine, a neurotransmitter that regulates heart rate, blood pressure, and stress response. By reducing norepinephrine release, this compound decreases sympathetic nervous system activity, leading to a reduction in blood pressure and a calming effect.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. In addition to reducing blood pressure and sympathetic nervous system activity, this compound has been shown to increase parasympathetic nervous system activity, leading to a reduction in heart rate and cardiac output. This compound has also been shown to increase the release of growth hormone and decrease insulin secretion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorobenzyl)-N'-isobutylethanediamide has several advantages and limitations for lab experiments. One advantage is that this compound is a well-studied medication with a known mechanism of action, making it a useful tool for investigating the effects of sympathetic and parasympathetic nervous system activity. However, this compound has several limitations, including the potential for side effects such as sedation, dry mouth, and constipation. In addition, this compound can interact with other medications, making it important to carefully consider the experimental design.
Direcciones Futuras
There are several future directions for N-(2-chlorobenzyl)-N'-isobutylethanediamide research. One area of interest is the potential use of this compound in the treatment of anxiety disorders, including PTSD. Another area of interest is the potential use of this compound in the treatment of neuropathic pain. In addition, there is ongoing research into the use of this compound in the treatment of hypertension in pregnant women. Finally, there is interest in developing new medications that target alpha-2 adrenergic receptors, potentially leading to more effective and better-tolerated treatments for a variety of conditions.
Aplicaciones Científicas De Investigación
N-(2-chlorobenzyl)-N'-isobutylethanediamide has been studied extensively in scientific research for its potential use in various fields. In neuroscience, this compound has been shown to reduce anxiety and improve attention in individuals with ADHD. In addition, this compound has been studied for its potential use in the treatment of neuropathic pain, opioid withdrawal symptoms, and post-traumatic stress disorder (PTSD). This compound has also been investigated for its potential use in the treatment of hypertension in pregnant women.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-9(2)7-15-12(17)13(18)16-8-10-5-3-4-6-11(10)14/h3-6,9H,7-8H2,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFXLVZCMVKYRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl 2-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)hydrazinecarboxylate](/img/structure/B4726298.png)
![2-hydroxy-N'-[1-(3-nitrophenyl)ethylidene]-1-naphthohydrazide](/img/structure/B4726310.png)
![methyl 4-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}benzoate](/img/structure/B4726317.png)
![methyl 1-[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B4726332.png)
![3-{[5-(4-nitrophenyl)-2-furyl]methylene}-5-phenyl-2(3H)-furanone](/img/structure/B4726337.png)
![2-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-nitrobenzamide](/img/structure/B4726344.png)
![N-{2-[(2-chlorobenzoyl)amino]ethyl}-2-furamide](/img/structure/B4726346.png)
![6-benzyl-2-(benzylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4726349.png)

![N-(2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4726367.png)

